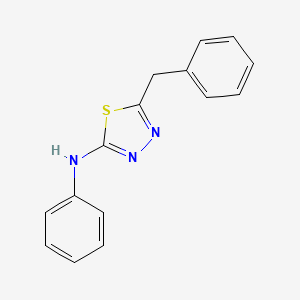

5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine

Description

Significance of Heterocyclic Chemistry in Advanced Materials and Biological Sciences

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. derpharmachemica.com The most common heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.com These compounds are ubiquitous in nature and are fundamental to the processes of life; key biological molecules such as DNA, RNA, hemoglobin, and chlorophyll (B73375) all feature heterocyclic rings. derpharmachemica.com It is estimated that over half of all known organic compounds can be classified as heterocyclic. msesupplies.com

In biological sciences and medicinal chemistry, heterocyclic compounds are of immense importance, with some estimates suggesting that 85% of all biologically active substances contain a heterocyclic system. msesupplies.comijnrd.org Their structural diversity and the ability of heteroatoms to form hydrogen bonds and other interactions allow them to bind to a wide range of biological targets. derpharmachemica.comresearchgate.net This makes them a key feature in the development of pharmaceuticals, where they are used to modulate properties like solubility and lipophilicity to enhance drug efficacy and safety. msesupplies.com Many drugs used as antifungal, anti-inflammatory, antibacterial, anticancer, and anticonvulsant agents are based on heterocyclic scaffolds. derpharmachemica.comijnrd.org

In the realm of advanced materials, heterocycles are integral to the creation of a variety of industrial products, including dyes, polymers, and agrochemicals. msesupplies.com The specific electronic properties conferred by the heteroatoms are harnessed to develop novel materials with applications in technology, such as organic conductors, semiconductors, and photovoltaic cells. msesupplies.com

The 1,3,4-Thiadiazole (B1197879) Nucleus: A Versatile Pharmacophore and Chemical Building Block

Among the vast array of heterocyclic systems, the 1,3,4-thiadiazole nucleus has garnered significant attention from researchers in medicinal, agricultural, and materials chemistry. nih.govrsc.orgajprd.com This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, is considered a "privileged scaffold" in drug design. nih.gov Its unique chemical properties and biological characteristics make it a versatile pharmacophore—a molecular feature responsible for a drug's pharmacological activity. nih.govmdpi.comchemmethod.com The presence of the N-C-S moiety is believed to be a key contributor to the varied biological activities of its derivatives. nih.gov

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core structure in nucleic acid bases, which allows its derivatives to potentially interfere with processes like DNA replication. mdpi.comnih.govnih.gov Furthermore, the mesoionic character of the ring enhances the ability of these compounds to cross biological membranes, contributing to good oral absorption and bioavailability. mdpi.comnih.gov The sulfur atom in the ring can also facilitate interactions with biological targets through the formation of localized regions of low electron density (σ-holes). mdpi.comnih.gov As a chemical building block, the 1,3,4-thiadiazole core is used in the synthesis of a wide range of derivatives with tailored properties. rsc.orgacs.org

Structural Isomers of Thiadiazoles and Focus on the 1,3,4-Regioisomer

Thiadiazoles are five-membered heterocyclic molecules with a molecular formula of C₂H₂N₂S. researchgate.net They exist in four distinct structural isomers, or regioisomers, which differ in the arrangement of the two nitrogen atoms and one sulfur atom within the ring. mdpi.comchemmethod.comisres.org Of these, the 1,3,4-thiadiazole isomer is the most extensively studied and has demonstrated the most promising and diverse therapeutic activities. mdpi.comnih.govrsc.org

| Interactive Data Table: Structural Isomers of Thiadiazole |

| Isomer Name |

| 1,2,3-Thiadiazole |

| 1,2,4-Thiadiazole |

| 1,2,5-Thiadiazole |

| 1,3,4-Thiadiazole |

| Data derived from multiple sources. mdpi.comchemmethod.comnih.govisres.orgmdpi.com |

Overview of Established Research Domains for 1,3,4-Thiadiazole Derivatives

The versatility of the 1,3,4-thiadiazole scaffold has led to its exploration across numerous research domains. nih.govrsc.orgacs.org Derivatives incorporating this ring system have been found to exhibit a broad spectrum of biological activities. ajprd.comnih.govresearchgate.netresearchgate.net This has established them as pharmacologically significant molecules, leading to the development of many clinically used drugs, such as the antibacterial Cefazedone and the diuretic Acetazolamide. nih.govresearchgate.net The wide-ranging applications underscore the importance of this heterocycle in modern chemistry. researchgate.netresearchgate.net

| Interactive Data Table: Established Research Domains for 1,3,4-Thiadiazole Derivatives |

| Research Domain |

| Anticancer / Antitumor |

| Antimicrobial (Antibacterial & Antifungal) |

| Anti-inflammatory |

| Antiviral |

| Anticonvulsant / Antiepileptic |

| Antitubercular |

| Antioxidant |

| Diuretic |

| Agricultural Chemistry (Pesticides, Fungicides) |

| Materials Science (Corrosion Inhibitors, Dyes) |

| Data derived from multiple sources. nih.govnih.govmdpi.comchemmethod.comnih.govacs.orgresearchgate.netisres.orgrsc.orgresearchgate.netresearchgate.netsci-hub.semdpi.com |

Contextualizing 5-Benzyl-N-phenyl-1,3,4-thiadiazol-2-amine within 1,3,4-Thiadiazole Research

The compound This compound is a specific derivative of the 1,3,4-thiadiazole scaffold. It exemplifies the synthetic efforts to create diverse libraries of these compounds for biological evaluation. Its structure features a 1,3,4-thiadiazole core substituted at the 5-position with a benzyl (B1604629) group and at the 2-position with an N-phenylamino group.

Research into the synthesis of such disubstituted 1,3,4-thiadiazoles is an active area. For instance, the synthesis of this compound has been achieved through the metal-assisted cyclization of 4-phenyl-1-(2-phenylacetyl)thiosemicarbazide. isres.org This synthetic route highlights a common strategy where acyclic precursors like thiosemicarbazides are cyclized to form the stable thiadiazole ring. acs.orgrasayanjournal.co.in The exploration of such specific derivatives, with varied substituents at the 2- and 5-positions, is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents and functional materials. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-3-7-12(8-4-1)11-14-17-18-15(19-14)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJGEZUUEYZNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351142 | |

| Record name | 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38376-37-3 | |

| Record name | N-Phenyl-5-(phenylmethyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38376-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H-NMR and ¹³C-NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, providing clear evidence for the compound's structure.

In the ¹H-NMR spectrum of related N-phenyl-1,3,4-thiadiazole derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. For 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, the protons of the phenyl ring attached to the amine group and the protons of the benzyl (B1604629) group's phenyl ring would resonate in this region. The methylene (B1212753) (-CH₂-) protons of the benzyl group would be expected to produce a characteristic singlet peak, typically around δ 4.3 ppm, a value that can be influenced by the neighboring aromatic and thiadiazole rings. The amine (N-H) proton often presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbon atoms of the thiadiazole ring in similar structures are typically observed at approximately δ 160-170 ppm for the carbon atom double-bonded to the exocyclic nitrogen and around δ 150-155 ppm for the carbon atom of the C-S bond. dergipark.org.tr The carbons of the benzyl and phenyl rings would appear in the aromatic region of the spectrum, generally between δ 120 and 140 ppm. The methylene carbon of the benzyl group would be expected to have a signal in the aliphatic region, typically around δ 35-40 ppm. For instance, in a related compound, 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine, the methylene carbon signal appears at δ 38.3 ppm. nih.gov

Table 1: Expected NMR Data for this compound

| Assignment | Expected ¹H-NMR Chemical Shift (δ, ppm) | Expected ¹³C-NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 (m) | 120.0 - 145.0 |

| -CH₂- | ~4.3 (s) | 35.0 - 40.0 |

| N-H | Variable (br s) | - |

| Thiadiazole C=N | - | 160.0 - 170.0 |

| Thiadiazole C-S | - | 150.0 - 155.0 |

Note: The data presented are expected values based on the analysis of structurally similar compounds. 's' denotes singlet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Molecular Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups present in a molecule and its electronic properties, respectively.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A key absorption would be the N-H stretching vibration of the secondary amine, which typically appears in the range of 3100-3300 cm⁻¹. dergipark.org.tr The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below this value. The C=N stretching vibration of the thiadiazole ring is a characteristic feature, generally observed around 1600-1630 cm⁻¹. rasayanjournal.co.in Furthermore, the C-S-C linkage within the thiadiazole ring gives rise to absorptions in the fingerprint region, typically around 850-900 cm⁻¹. rasayanjournal.co.in

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Aromatic and heteroaromatic compounds like this compound are expected to show strong absorption bands in the UV region. For similar 1,3,4-thiadiazole (B1197879) derivatives, absorption maxima (λ_max) are often observed in the range of 290-320 nm, which can be attributed to π→π* transitions within the conjugated system formed by the phenyl and thiadiazole rings. semanticscholar.org

Table 2: Expected Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption |

|---|---|---|

| IR | N-H Stretch | 3100 - 3300 cm⁻¹ |

| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| IR | Aliphatic C-H Stretch | < 3000 cm⁻¹ |

| IR | C=N Stretch (Thiadiazole) | 1600 - 1630 cm⁻¹ |

| IR | C-S-C (Thiadiazole) | 850 - 900 cm⁻¹ |

| UV-Vis | π→π* Transition | 290 - 320 nm |

Note: The data presented are expected values based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₅H₁₃N₃S), the calculated monoisotopic mass is 267.0830 Da. An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula of the synthesized compound. For example, in the analysis of a related compound, 4-(5-Phenyl-1,3,4-thiadiazol-2-yl)benzonitrile, the calculated mass for [M+H]⁺ was 264.0590, and the found mass was 264.0588, providing strong evidence for its composition. semanticscholar.org

X-ray Crystallography for Three-Dimensional Structural Analysis

Table 3: Illustrative Crystallographic Data from a Related 5-benzyl-1,3,4-thiadiazole Derivative

| Parameter | Value for 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 6.3086(7) |

| b (Å) | 27.282(3) |

| c (Å) | 8.7338(10) |

| β (°) | 109.0690(10) |

| V (ų) | 1420.7(3) |

| Z | 4 |

Note: This data is for a structurally related compound and serves as an example of the type of information obtained from X-ray crystallography.

Computational Chemistry and Theoretical Investigations of 5 Benzyl N Phenyl 1,3,4 Thiadiazol 2 Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netnih.gov For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP hybrid functional, are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. sapub.orgresearchgate.net These theoretical investigations are crucial for understanding the structure-activity relationships that govern the biological efficacy of these compounds. sapub.org

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental in determining the electronic transport properties, kinetic stability, and chemical reactivity of a molecule. nih.gov

In studies of related 1,3,4-thiadiazole derivatives, the HOMO is typically located over the more electron-rich parts of the molecule, such as the thiadiazole ring and the amino group, while the LUMO is often distributed over the phenyl rings and any electron-withdrawing substituents. sapub.org The transition of an electron from the HOMO to the LUMO represents an intramolecular charge transfer, which is frequently responsible for the observed biological activities. sapub.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.gov For example, in studies of related compounds, the introduction of electronegative substituents has been shown to reduce the energy gap. researchgate.net

Table 1: Representative FMO Data for Analogous 1,3,4-Thiadiazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.049 | -4.623 | 2.426 |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -7.85 | -1.89 | 5.96 |

| 5-(1-Methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-Thiadiazol-2-amine | B3LYP/6-31G | -6.19 | -3.12 | 3.07 |

This table presents data from computational studies on similar compounds to illustrate typical values. sapub.orgresearchgate.netnih.gov The specific values for 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine would require a dedicated computational study.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative insights into the chemical behavior of a molecule. These parameters, including ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), help to predict the reactivity and interaction of the molecule with other chemical species.

Ionization Potential (I) : Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A) : Approximated as -ELUMO, it is the energy released when an electron is added.

Chemical Hardness (η) : Calculated as (I - A) / 2, it measures resistance to charge transfer. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : Calculated as 1 / (2η), it is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) : Calculated from the chemical potential and hardness, it quantifies the ability of a molecule to accept electrons.

Analyses of related thiadiazole compounds show how these parameters are influenced by different substituents, providing a predictive framework for the reactivity of this compound. sapub.orgresearchgate.net

Table 2: Calculated Chemical Reactivity Parameters for an Analogous Thiadiazole Compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.049 |

| Electron Affinity (A) | 4.623 |

| Chemical Hardness (η) | 1.213 |

| Chemical Softness (S) | 0.412 |

| Electrophilicity Index (ω) | 17.068 |

This table shows representative data for 2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level, as an illustrative example. sapub.org

Computational methods are routinely used to predict spectroscopic properties, which serve to confirm the structure of synthesized compounds. researchgate.netdergipark.org.tr

IR Spectroscopy : DFT calculations can predict vibrational frequencies. For N-phenyl substituted 1,3,4-thiadiazole derivatives, characteristic peaks include N-H stretching and bending, aromatic C-H stretching, and C=N stretching within the thiadiazole ring. researchgate.netdergipark.org.tr For instance, in N-phenyl-5-phenyl-1,3,4-thiadiazole-2-amine, N-N stretching vibrations were observed around 1100-1150 cm⁻¹. nih.gov

NMR Spectroscopy : Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are valuable for structural elucidation. In studies of similar compounds, aromatic protons typically resonate between 7.0 and 8.5 ppm, while carbons of the thiadiazole ring appear further downfield due to the influence of the electronegative nitrogen and sulfur atoms. researchgate.netnih.gov

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate electronic transitions. researchgate.net The absorption bands observed in the UV-visible spectrum for thiadiazole derivatives are generally assigned to π–π* and n–π* transitions within the conjugated system. researchgate.net

2-Amino-1,3,4-thiadiazole (B1665364) derivatives can exist in two tautomeric forms: the amino and the imino form. Computational studies on related structures, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been performed to determine the relative stability of these tautomers. nih.gov By calculating the energy barrier for the conversion between the two forms, such studies consistently indicate that the amino tautomer is significantly more stable in the solid state. nih.gov This suggests that this compound is also most likely to exist in its amino form.

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations, molecular modeling techniques like docking are essential for predicting how a ligand might interact with a biological macromolecule.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand the binding mode and affinity of a potential drug candidate to its protein target. Numerous docking studies have been performed on 1,3,4-thiadiazole derivatives to explore their potential as inhibitors of various enzymes. researchgate.netconnectjournals.com

For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and various protein kinases. researchgate.netconnectjournals.comacs.org A study on 5-benzyl-1,3,4-thiadiazole derivatives showed that one of the nitrogen atoms of the thiadiazole ring could form a hydrogen bond with residues in the catalytic active site of AChE. researchgate.net In another study, the replacement of a thiazole (B1198619) ring with a thiadiazole ring in a different series of compounds was found to enhance potency against GSK-3β kinase, attributed to an additional hydrogen bond involving the thiadiazole nitrogen. acs.org These findings highlight the crucial role of the 1,3,4-thiadiazole scaffold in mediating interactions with biological targets.

Table 3: Summary of Molecular Docking Studies on Analogous 1,3,4-Thiadiazole Derivatives

| Compound Derivative | Protein Target | Key Findings/Interactions |

|---|---|---|

| 5-(([1,1'-Biphenyl]-4-yloxy)methyl)-N-(4-methylphenyl)amino-1,3,4-thiadiazole | COX-2 | Showed high binding affinity, suggesting potential anti-inflammatory activity. |

| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | Acetylcholinesterase (AChE) | A nitrogen atom of the thiadiazole ring formed a hydrogen bond with His440 in the catalytic active site. |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives | Abl and Src Tyrosine Kinases | Potential hydrogen bonds were observed for ligand-receptor interaction. |

| 7-azaindole based inhibitor with a thiadiazole ring | GSK-3β Kinase | The thiadiazole N3 atom formed an additive H-bond with the amino group of Lys85. |

This table summarizes findings from docking studies on various related compounds to illustrate the interaction potential of the thiadiazole scaffold. researchgate.netconnectjournals.comacs.orgbrieflands.com

Molecular Docking Studies of Ligand-Target Interactions

Binding Site Analysis and Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies are instrumental in elucidating the binding modes of this compound derivatives within the active sites of biological targets. These studies help to identify key amino acid residues that are crucial for the compound's inhibitory activity. For instance, in the context of antifungal research, derivatives of 2-amino-1,3,4-thiadiazole have been docked into the active sites of enzymes like beta-lactamase to understand their mechanism of action. researchgate.net

The binding interactions for thiadiazole derivatives often involve a combination of hydrogen bonds and hydrophobic interactions. The nitrogen atoms of the 1,3,4-thiadiazole ring and the amine group are common hydrogen bond acceptors and donors, respectively. The benzyl (B1604629) and phenyl rings contribute to hydrophobic interactions, anchoring the ligand within the binding pocket.

In a study on related 2-amino-1,3,4-thiadiazole compounds, docking simulations revealed stable complexes formed with the beta-lactamase enzyme. researchgate.net The interactions observed in such studies typically include hydrogen bonding with polar residues and hydrophobic interactions with non-polar residues in the enzyme's active site. While specific residue interactions for this compound require examination of its specific target, the general principles of binding for this class of compounds can be inferred.

Table 1: Illustrative Key Residue Interactions for a 1,3,4-Thiadiazole Derivative

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) |

|---|---|---|

| Hydrogen Bond | Amino group (-NH) | Aspartic Acid (ASP) |

| Hydrogen Bond | Thiadiazole Nitrogen | Serine (SER) |

| Hydrophobic | Benzyl Ring | Leucine (LEU), Valine (VAL) |

Prediction of Binding Affinities and Docking Scores

The prediction of binding affinities and docking scores is a critical component of computational drug design, offering a quantitative measure of the binding strength between a ligand and its target protein. These scores are calculated by docking programs and help in ranking potential drug candidates. For derivatives of 2-amino-1,3,4-thiadiazole, molecular docking studies have been employed to predict their binding affinities. researchgate.netnih.gov

In a study involving 2-amino-1,3,4-thiadiazole derivatives, compounds were found to form stable complexes with beta-lactamase, as indicated by their binding affinity values. researchgate.net These scores suggest that the compounds have the potential to inhibit the enzyme. The docking scores are influenced by the various interactions, including hydrogen bonds and hydrophobic contacts, formed between the ligand and the protein.

Table 2: Example of Predicted Binding Affinities for 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 5-(benzyl)-1,3,4-thiadiazol-2-amine derivative | Beta-Lactamase | -7.5 |

Note: The values in this table are illustrative and based on findings for related compounds.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational stability and dynamics of ligand-protein complexes over time. These simulations can reveal how the ligand and protein adapt to each other and the stability of the interactions predicted by molecular docking. nih.gov

For antifungal agents containing the thiadiazole scaffold, MD simulations have been used to assess the stability of homology models of target proteins and their complexes with the ligands. nih.gov The radius of gyration (Rg) is often analyzed during MD simulations to understand the compactness and stability of the protein-ligand system. A stable Rg value over the simulation time suggests a stable complex. nih.gov These computational techniques are essential for validating the docking poses and understanding the dynamic nature of the binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds. acs.org

In the development of novel fungicides, QSAR models have been built for compounds containing amide derivatives to understand the structural requirements for their activity. acs.org The process involves optimizing the geometry of the compounds, calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), and then using statistical methods to create a predictive model. For 1,3,4-thiadiazole derivatives, QSAR studies can help in designing new analogs with improved potency by identifying the key molecular features that influence their biological activity.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies and Mechanistic Insights

The inhibitory potential of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds has been extensively evaluated against several key enzymes.

While direct studies on the inhibition of DNA polymerases and topoisomerases by this compound are not extensively documented in the available literature, the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been noted for its potential to interfere with DNA replication processes. nih.govnih.govmdpi.com

Research into the inhibition of DNA helicases has yielded more specific results. A study on derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, which are structurally related to the compound of interest, identified potent inhibitors of Bloom Helicase (BLM). nih.govresearchgate.net One notable compound from this series, ML216, demonstrated potent inhibition of BLM's DNA unwinding activity with an IC₅₀ value in the low micromolar range. nih.govresearchgate.net The mechanism of action for these inhibitors is believed to involve interference with the binding of single-stranded DNA to the helicase. researchgate.net

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

| ML216 (related derivative) | Bloom Helicase (BLM) | 1-3 | Interference with ssDNA binding |

| Compound 33 (related derivative) | Bloom Helicase (BLM) | Not specified | Non-ATP competitive inhibition of DNA-dependent BLM ATPase activity |

This table is based on data for structurally related compounds.

The 1,3,4-thiadiazole nucleus is a recognized scaffold for the development of histone deacetylase (HDAC) inhibitors. A study focusing on 5-benzyl-1,3,4-thiadiazole-2-carboxamide derivatives, which are closely related to the titular compound, identified selective inhibitors of Sirtuin 2 (SIRT2), a class III HDAC. nih.gov Two compounds from this series, ST29 and ST30, displayed significant SIRT2 inhibition with IC₅₀ values of 38.69 µM and 43.29 µM, respectively, and showed high selectivity over SIRT1 and SIRT3. nih.gov

Furthermore, other research on 5-substituted-phenyl-1,3,4-thiadiazole-based hydroxamic acids has demonstrated potent HDAC inhibition. tandfonline.com For instance, a compound in this series where the 5-phenyl group is unsubstituted showed strong cytotoxicity against various cancer cell lines, which was attributed to HDAC inhibition. tandfonline.com Another study on 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives identified a potent HDAC1 inhibitor with an IC₅₀ of 15 nM. nih.gov

| Derivative Class | Target Enzyme | IC₅₀ |

| 5-benzyl-1,3,4-thiadiazole-2-carboxamides (ST29, ST30) | SIRT2 | 38.69 µM, 43.29 µM |

| 2,5-diphenyl-1,3,4-thiadiazole hydroxamates (Compound 4j) | HDAC1 | 15 nM |

| 5-substituted-phenyl-1,3,4-thiadiazole hydroxamates | HDACs | Potent inhibition reported |

This table presents data for closely related derivative classes.

The 1,3,4-thiadiazole scaffold is famously present in well-known carbonic anhydrase (CA) inhibitors like acetazolamide, which are typically sulfonamide derivatives. nih.govmdpi.comtandfonline.comnih.govdocumentsdelivered.comnih.govresearchgate.netnih.gov However, research has also explored non-sulfonamide 1,3,4-thiadiazole derivatives as CA inhibitors. One study investigated a series of 1,3,4-thiadiazole-thiazolidinone hybrids and found a compound with an IC₅₀ of 0.402 µM against carbonic anhydrase, which was more potent than the standard acetazolamide. rsc.org Another study on adamantyl-containing sulfonamides compared the inhibitory profiles of benzenesulfonamide (B165840) versus 1,3,4-thiadiazole-sulfonamide derivatives, highlighting significant differences in their binding modes and inhibition efficacy against various CA isoforms. unifi.it While direct data for this compound is scarce, the versatility of the thiadiazole ring in CA inhibition is well-established.

| Derivative Class | Target Isoform(s) | IC₅₀ / Kᵢ |

| 1,3,4-thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | 0.402 µM |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA-I, hCA-II | IC₅₀ ranges: 3.25-4.75 µM (hCA-I), 0.055-2.6 µM (hCA-II) |

This table showcases the inhibitory potential of related thiadiazole derivatives against Carbonic Anhydrase.

The inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a significant strategy in cancer therapy. nih.govnih.govmdpi.com Several studies have reported on 1,3,4-thiadiazole derivatives as potent VEGFR-2 inhibitors. researchgate.netajgreenchem.commdpi.comnih.govdovepress.com For instance, a series of benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated, with some compounds showing excellent VEGFR-2 kinase inhibition with IC₅₀ values in the low micromolar range. ajgreenchem.com Another study on new thiadiazole derivatives targeting VEGFR-2 identified a compound with an IC₅₀ of 0.103 µM. nih.gov The design of these inhibitors often focuses on mimicking the pharmacophoric features of known VEGFR-2 inhibitors. nih.govnih.gov

| Derivative Class | IC₅₀ (VEGFR-2) |

| Benzimidazole-linked-1,3,4-thiadiazol-2-amines | 1.86 µM, 3.84 µM |

| Apoptotic thiadiazole derivatives | 0.103 µM |

| Nicotinamide–thiadiazol hybrids | 0.095 µM |

This table provides a snapshot of VEGFR-2 inhibition by various 1,3,4-thiadiazole derivatives.

Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a validated approach in cancer treatment. A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed as EGFR/HER-2 dual-target inhibitors. nih.gov The most potent compound in this series demonstrated significant inhibition of both EGFR and HER-2, with IC₅₀ values of 29.30 nM and 55.69 nM, respectively. nih.gov While this is not the exact compound of focus, the N-phenyl-1,3,4-thiadiazol-2-amine core is present, suggesting the potential for similar activity. Another study on pyrazole–thiadiazole-based compounds also reported EGFR inhibitory activity. acs.org

| Derivative Class | IC₅₀ (EGFR) | IC₅₀ (HER-2) |

| N-(1,3,4-thiadiazol-2-yl)benzamides | 29.30 nM | 55.69 nM |

This table is based on data for a structurally related class of compounds.

α-Glucosidase Enzyme Inhibition

The enzyme α-glucosidase is a key player in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com While the broader class of 1,3,4-thiadiazole derivatives has been investigated for α-glucosidase inhibitory potential, with some Schiff base analogues showing excellent activity, specific data on the inhibitory concentration (IC₅₀) for this compound against α-glucosidase is not extensively documented in the available literature. nih.govnih.govdntb.gov.ua Studies on other derivatives, such as those with different acidic linkers, have demonstrated significant inhibitory activity, in some cases surpassing the standard drug acarbose. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of Alzheimer's disease. nih.gov Research into 5-benzyl-1,3,4-thiadiazole derivatives has shown moderate AChE-inhibition activity for some analogues. For instance, 2-pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole demonstrated an IC₅₀ value of 33.16 µM against AChE. researchgate.net However, specific inhibitory data for this compound against either AChE or BChE is not specified in the reviewed studies. The primary target for this class of compounds appears to be acetylcholinesterase.

Peptide Deformylase (PDF) Inhibition

Peptide deformylase (PDF) is an essential bacterial enzyme, making it an attractive target for novel antibiotics. Currently, there is no available research data detailing the inhibitory effects of this compound on this enzyme.

15-Lipoxygenase-1 Inhibition

The enzyme 15-lipoxygenase-1 (15-LOX-1) is implicated in various inflammatory diseases and some cancers. nih.govmums.ac.ir While derivatives of the 1,3,4-thiadiazole scaffold have been explored as lipoxygenase inhibitors, with some showing potent activity, specific studies on the inhibitory capacity of this compound against 15-LOX-1 are not present in the current body of scientific literature. nih.gov

NUDT5 Enzyme Inhibition

The NUDT5 (Nudix Hydrolase 5) enzyme is involved in the hydrolysis of ADP-sugars and has been identified as a potential therapeutic target. uniprot.org However, investigations into the inhibitory effects of this compound on the NUDT5 enzyme have not been reported. Studies on NUDT5 inhibitors have primarily focused on other chemical scaffolds. nih.gov

Caspase-3 Inhibition and Anti-Apoptotic Effects

Caspase-3 is a critical executioner caspase in the apoptotic pathway. A study on structurally related compounds, specifically (E)-N-phenyl-5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amine, has demonstrated anti-apoptotic effects through the inhibition of caspase-3. nih.govsemanticscholar.org This suggests that the N-phenyl-1,3,4-thiadiazol-2-amine core may contribute to anti-apoptotic activity. However, direct evidence and specific data for the caspase-3 inhibitory potential of this compound are not available.

Cellular Pathway Modulation and Biological Response Characterization (In Vitro Models)

The 1,3,4-thiadiazole nucleus is a common feature in compounds evaluated for anticancer properties. mdpi.comnih.gov Derivatives of 5-benzyl-1,3,4-thiadiazol-2-amine (B98803) have been synthesized and assessed for their effects on cancer cells. For instance, various urea (B33335) and thiourea (B124793) derivatives have been shown to inhibit tumor growth in vivo in Ehrlich ascites carcinoma models. derpharmachemica.com Specifically, compounds derived from the reaction of 5-benzyl-1,3,4-thiadiazol-2-amine with different substituted phenyl isocyanates or phenyl isothiocyanates have shown significant tumor growth inhibition. derpharmachemica.com

Furthermore, studies on N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide derivatives have revealed cytotoxic activity against various human cancer cell lines, including breast cancer (MDA), prostate cancer (PC3), and glioblastoma (U87). nih.govnih.gov These findings indicate that the 5-benzyl-1,3,4-thiadiazole scaffold is a promising starting point for the development of new anticancer agents. However, detailed investigations into the specific cellular pathways modulated by this compound and a full characterization of its biological responses in vitro are areas that require further research.

Modulation of Cell Cycle Progression

The proliferation of cancer cells is intrinsically linked to the dysregulation of the cell cycle. Certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have been shown to interfere with this process. Studies involving HepG2 and MCF-7 cancer cell lines demonstrated that treatment with specific derivatives led to cell cycle arrest. nih.gov Specifically, these compounds were found to halt the cell cycle at the S and G2/M phases, thereby inhibiting the division and proliferation of the cancer cells. nih.gov The epidermal growth factor receptor (EGFR) is known to induce cell cycle progression, and its upregulation can lead to cancer, suggesting a potential target for such compounds. waocp.org

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells, and its induction is a primary goal of many chemotherapeutic strategies. mdpi.com Derivatives of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) have demonstrated the ability to trigger this process. nih.govresearchgate.net The cytotoxic effects of certain 5-(4-chlorophenyl)-1,3,4-thiadiazole compounds are attributed to their capacity to induce apoptosis. nih.gov This was evidenced by a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated MCF-7 and HepG2 cells. nih.gov Further investigations into related N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide derivatives confirm that they induce apoptosis through a caspase-dependent pathway. researchgate.net Mechanistic studies on other thiadiazole analogues have shown they can act as antiapoptotic agents by inhibiting caspase-3 and attenuating cytochrome C levels. helsinki.fi

Inhibition of Cell Proliferation in Various Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The effectiveness of these compounds is typically quantified by the IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth.

Notably, a derivative featuring a 3-methoxybenzylthio group, N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, exhibited potent activity against the MDA breast cancer cell line with an IC₅₀ value of 9 μM. nih.govnih.gov In comparison, another series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives also showed significant cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells, with IC₅₀ values ranging from 2.32 to 8.35 μM. mdpi.com The introduction of a piperazine (B1678402) ring via an acetamide (B32628) linker was found to be advantageous for the antiproliferative activity in this class of compounds. mdpi.com Research has also highlighted activity against prostate cancer (PC3) and glioblastoma (U87) cell lines. nih.govnih.gov

Table 1: Inhibitory Activity (IC₅₀) of Selected 1,3,4-Thiadiazole Derivatives Against Various Cancer Cell Lines

Antiangiogenic Activity (e.g., via VEGF/VEGFR pathway modulation)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. waocp.org The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. waocp.orgmdpi.com The 1,3,4-thiadiazole scaffold has been incorporated into compounds designed as inhibitors of angiogenesis. researchgate.net

Research has shown that certain honokiol (B1673403) derivatives bearing a 1,3,4-thiadiazole moiety can achieve antiangiogenic effects by decreasing the expression of VEGF and its receptor, VEGFR. mdpi.com This inhibition of the VEGF/VEGFR-2 signaling pathway is a fundamental mechanism for disrupting tumor-related angiogenesis. mdpi.comwaocp.org Furthermore, novel series of thiadiazole pyridazine (B1198779) compounds have been identified as having potent in vitro and in vivo anti-angiogenic activities. nih.gov The 1,3,4-thiadiazole motif has been documented as an effective component in molecules demonstrating strong inhibitory efficacy against VEGFR-2. mdpi.com

Antimicrobial Research Focus

In addition to anticancer properties, 1,3,4-thiadiazole derivatives have been investigated for their potential to combat microbial infections, a field of growing importance due to increasing antimicrobial resistance. rasayanjournal.co.inekb.eg

Antibacterial Activity Investigations

Derivatives of 5-phenyl-1,3,4-thiadiazole-2-amine have been screened for their activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.innih.gov Studies have demonstrated that these compounds possess significant antibacterial properties. rasayanjournal.co.in For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones exhibited high activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, with potency comparable or superior to the reference drug ciprofloxacin. nih.gov The structure-activity relationship in this series indicated that both the benzyl (B1604629) unit and the chemical linker significantly influence antibacterial activity. nih.gov Other studies have confirmed activity against Bacillus subtilis (Gram-positive), as well as the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. rasayanjournal.co.innih.gov

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives

Antifungal Activity Investigations

The antifungal properties of 1,3,4-thiadiazole derivatives have been explored, particularly against fungi that are pathogenic to plants. researchgate.net These investigations are driven by the need to find new, effective agents to protect agricultural crops from devastating fungal diseases. nih.gov

Studies have tested 5-phenyl-1,3,4-thiadiazole-2-amine derivatives against fungi such as Aspergillus niger and Candida albicans, showing moderate to significant activity. rasayanjournal.co.innih.gov More targeted research has focused on plant pathogens. researchgate.net For example, novel flavonol derivatives containing a 1,3,4-thiadiazole group displayed good antifungal activities against Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. nih.gov One compound, designated Y18, was particularly effective against B. cinerea, with a half-effective concentration (EC₅₀) of 2.4 μg/mL, which was markedly superior to the commercial fungicide azoxystrobin (B1666510) (21.7 μg/mL). nih.gov The mechanism of action for this compound involves disrupting the integrity of the fungal cell membrane. nih.gov Another study identified a thiadiazole-linked compound with high activity against Rhizoctonia solani. researchgate.net

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

Antitubercular Activity Investigations

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the development of new antituberculosis agents. Research into 2,5-disubstituted 1,3,4-thiadiazoles has identified promising activity against Mycobacterium tuberculosis. Specifically, derivatives structurally related to this compound have been evaluated for their inhibitory effects.

In studies screening various 2-amino-5-R-1,3,4-thiadiazole derivatives, compounds featuring a phenylamino (B1219803) group at the 2-position demonstrated noteworthy activity. For instance, 2-phenylamino-5-phenyl-1,3,4-thiadiazole showed a 65% inhibitory activity against M. tuberculosis H37Rv. tandfonline.comcbijournal.com A closely related analog, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, exhibited even better inhibitory action at 69%. tandfonline.comcbijournal.com These findings suggest that the 2-phenylamino-1,3,4-thiadiazole structure is a viable backbone for developing new antitubercular agents. tandfonline.com Other complex derivatives, such as N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea, have also been synthesized and tested, showing up to 67% inhibition. cbijournal.comresearchgate.net

Table 1: Antitubercular Activity of N-Phenyl-1,3,4-Thiadiazole Analogs

| Compound | Substituent at C5 | % Inhibition vs. M. tuberculosis H37Rv (at 6.25 μg/mL) | Reference |

|---|---|---|---|

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | Phenyl | 65% | tandfonline.comcbijournal.com |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 4-Fluorophenyl | 69% | tandfonline.comcbijournal.com |

Antileishmanial Activity Investigations

The 1,3,4-thiadiazole scaffold is a principal structural component in various agents targeting parasitic diseases, including leishmaniasis. mui.ac.ir Derivatives are being explored for their efficacy against Leishmania species, the parasites responsible for the disease. mui.ac.ir

A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, where an N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] group was added to the C-2 amine, were synthesized and evaluated for their in vitro activity against Leishmania major. nih.gov Many of these compounds displayed good antileishmanial effects against the promastigote form of the parasite. nih.gov The most active compound in this series was a 4-methylbenzyl analog, which significantly reduced the number of intracellular amastigotes per macrophage. nih.gov Other research has focused on 2-substituted-thio-1,3,4-thiadiazoles and 2-substituted-amino-1,3,4-thiadiazoles bearing a 5-(4-nitrophenyl) group. mui.ac.ir These compounds also demonstrated good antileishmanial activity against both promastigote and amastigote forms of L. major. mui.ac.ir

Anti-inflammatory Research

The 1,3,4-thiadiazole ring system is a component of compounds known to possess anti-inflammatory and analgesic properties. nih.gov Research has been directed towards designing derivatives that can selectively interact with inflammatory targets like the cyclooxygenase (COX) enzymes.

Molecular docking studies on 5-alkyl/aryl 2-amino 1,3,4-thiadiazole derivatives have been performed to evaluate their potential as selective COX-2 inhibitors. derpharmachemica.com These studies observed that having a phenyl substitution on the 1,3,4-thiadiazole ring results in a higher dock score and better binding affinity for the COX-2 receptor compared to aliphatic substitutions. derpharmachemica.com This suggests that the aryl group at the C5 position, such as the benzyl group in this compound, could be a key feature for potential anti-inflammatory action via COX-2 inhibition. derpharmachemica.com

Anticonvulsant Research

The 1,3,4-thiadiazole nucleus has been extensively studied for its potential in developing anticonvulsant agents. nih.govarjonline.org A variety of derivatives have been synthesized and evaluated in preclinical models for their ability to protect against seizures.

In one study, a series of 2,5-disubstituted 1,3,4-thiadiazoles were synthesized and assessed using the maximal electroshock (MES) model in rats. frontiersin.orgnih.gov Within this series, the compound 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a close structural analog to the title compound, was identified as highly effective. frontiersin.orgnih.gov It demonstrated significant protection against seizures with no associated neurotoxicity. frontiersin.org Conversely, other studies have noted that in certain series of 1,3,4-thiadiazole derivatives, replacing a 2-biphenylyl group with a phenyl or benzyl group led to a loss of anticonvulsant activity, indicating that the nature of the substituent at this position is critical for efficacy. arjonline.orgnih.gov

Table 2: Anticonvulsant Activity of a Phenyl-1,3,4-Thiadiazole Analog

| Compound | Protection % (MES Test) | Reference |

|---|---|---|

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (at 300 mg/kg) | 64.28% | frontiersin.orgnih.gov |

Antioxidant Activity Investigations

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key area of interest.

Research involving the synthesis of phenyl-1,3,4-thiadiazol-2-amine derivatives has demonstrated their potential as potent antioxidants. anjs.edu.iq In in-vitro assays using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), some synthesized compounds exhibited high antioxidant efficiency, with certain derivatives showing up to 90-92% inhibition, comparable to the standard antioxidant, ascorbic acid. anjs.edu.iq While not a thiadiazole, the related compound 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) also showed DPPH free radical and hydrogen peroxide scavenging activity comparable to that of vitamin C. bohrium.com These findings highlight the capacity of the 5-benzyl-thiadiazole and related heterocyclic structures to act as effective antioxidants. anjs.edu.iqbohrium.com

Other Reported Biological Research Avenues

The versatile 1,3,4-thiadiazole scaffold has been explored for a wide range of other pharmacological activities.

Antiviral Activity: The 1,3,4-thiadiazole core is present in compounds tested for activity against various viruses. nih.gov A derivative containing the core structure, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide, showed in vitro inhibitory activity against both HIV-1 and HIV-2 strains. nih.govmdpi.com Other research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides found that some derivatives were effective inhibitors of the tobacco mosaic virus (TMV). nih.govmdpi.com

Antidepressant and Anxiolytic Activity: Several studies have reported the potential of 1,3,4-thiadiazole derivatives as central nervous system agents. nih.govnih.gov A series of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) were synthesized, with some thiobenzyl derivatives showing significant antidepressant activity in preclinical models. nih.govresearchgate.net For example, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole decreased immobility time by 77.99% compared to the standard imipramine (B1671792) (82%). nih.govresearchgate.net Furthermore, certain 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives have been found to possess marked antidepressant and anxiolytic properties. nih.gov The compound 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a benzyl analog, emerged as a promising candidate with a mixed antidepressant-anxiolytic profile. nih.gov

Diuretic Activity: The 1,3,4-thiadiazole ring is a core component of established diuretic drugs like acetazolamide. nuph.edu.ua In a study of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives, the 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were found to be the most active compounds. nuph.edu.uaresearchgate.net These specific derivatives were further studied for their effects on urine volume and the excretion of sodium and potassium, demonstrating a high level of diuretic action. nuph.edu.ua

Structure Activity Relationship Sar Studies of 5 Benzyl N Phenyl 1,3,4 Thiadiazol 2 Amine Derivatives

Impact of Substituents on Biological Potency

The biological activity of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine derivatives can be significantly modulated by the introduction of various substituents on the phenyl and benzyl (B1604629) moieties. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its potency and selectivity.

The electronic nature of substituents on the aromatic rings plays a pivotal role in determining the biological potency of 1,3,4-thiadiazole (B1197879) derivatives. Studies have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence activity, and the optimal substitution pattern often depends on the specific biological target.

For instance, in a series of anticancer agents, the introduction of halogen atoms like chlorine or fluorine onto the benzyl group was found to significantly enhance anticancer potency. mdpi.com Specifically, a 4-fluoro-substituted compound demonstrated the highest potency against the SKOV-3 ovarian cancer cell line. mdpi.com Similarly, in another study on antitumor activity, SAR analysis revealed that an aromatic ring and the presence of electron-withdrawing substituents were beneficial for anticancer activity against breast cancer cell lines. nih.gov

Conversely, for other biological targets, electron-donating groups have been shown to be favorable. For example, in a series of honokiol-based 1,3,4-thiadiazole derivatives, compounds with phenyl, para-tolyl (an EDG), and para-methoxyphenyl (an EDG) groups on the thiadiazole ring exhibited superior anticancer activity compared to other substituted derivatives. mdpi.comnih.gov The below table illustrates the impact of different substituents on the anticancer activity against the A549 lung cancer cell line.

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity (A549 Cell Line)

| Compound | Substituent (R) | IC50 (µM) |

|---|---|---|

| 8a | Phenyl | 1.62 |

| 8d | p-Tolyl | 2.53 |

| 8e | p-Methoxyphenyl | 2.62 |

These findings suggest that the electronic properties of the substituents directly influence the molecule's ability to interact with its target, potentially by affecting the charge distribution across the molecule and its binding affinity.

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of different parts of the molecule (conformational flexibility) are critical for optimal interaction with a biological target. The planarity of the 1,3,4-thiadiazole ring system, combined with the flexibility of the benzyl and phenyl groups, allows the molecule to adopt various conformations. nih.govresearchgate.net

Role of the 1,3,4-Thiadiazole Moiety in Molecular Interactions

The 1,3,4-thiadiazole ring is not merely a linker for the benzyl and phenyl groups but is an active pharmacophoric element that participates in crucial molecular interactions. nih.govnih.goveurekaselect.com Its unique electronic and structural features enable it to engage in various types of non-covalent bonding with biological macromolecules.

The heteroatoms of the thiadiazole ring (two nitrogen and one sulfur) are key to its function. mdpi.com The nitrogen atoms can act as hydrogen bond acceptors, a critical interaction for anchoring a ligand into the active site of a protein. nih.gov The sulfur atom, with its C-S σ* orbitals, can create regions of low electron density, facilitating interactions with target proteins. mdpi.comnih.gov The entire ring system is aromatic, which contributes to its stability and allows it to participate in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. mdpi.com

The importance of the thiadiazole scaffold has been demonstrated in comparative studies. For instance, replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole (B1194373) isostere (where the sulfur atom is replaced by an oxygen atom) led to a drastic drop in anticancer activity, highlighting the key role of the sulfur-containing heterocycle. mdpi.comnih.gov This suggests that the specific properties endowed by the sulfur atom are essential for the pharmacological activity of this class of compounds.

Pharmacophore Elucidation for Targeted Biological Activities

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For 1,3,4-thiadiazole derivatives, these models help in understanding the key features that govern their interaction with targets and guide the design of new, more potent compounds. nih.gov

A typical pharmacophore model for a 1,3,4-thiadiazole-based inhibitor might include:

Hydrophobic regions: Corresponding to the benzyl and phenyl rings. nih.gov

Hydrogen bond acceptors: Often located on the nitrogen atoms of the thiadiazole ring or other substituents like a methoxy (B1213986) group. nih.gov

Hydrogen bond donors: An amine group attached to the thiadiazole ring can serve this function. nih.gov

Aromatic rings: For π-π stacking interactions. nih.gov

One study identified a pharmacophore model for thiadiazole derivatives targeting the c-Met receptor, a protein implicated in cancer. nih.gov This model featured eight hydrophobic areas around the terminal phenyl moieties, two hydrogen bond acceptor features, and a single hydrogen bond donor feature around the amine of the central thiadiazole moiety. nih.gov Such models provide a blueprint for designing new derivatives with improved affinity and selectivity for their intended biological targets.

Correlation between Computational Predictions and Experimental Observations

Integrating computational methods with experimental testing is a powerful strategy in modern drug discovery. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict the biological activity of compounds and understand their binding modes, which can then be validated experimentally. researchgate.netimist.ma

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. ijper.org For 1,3,4-thiadiazole derivatives, QSAR models have indicated that properties like lipophilicity and the partial charge of atoms in the 2-amino-1,3,4-thiadiazole (B1665364) moiety are key factors influencing antiproliferative effects. researchgate.net

Molecular docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. nih.gov For example, docking studies of a 5-benzyl-1,3,4-thiadiazole derivative with acetylcholinesterase showed that a nitrogen atom of the thiadiazole ring could interact with the amino acid residue His440 via a hydrogen bond. researchgate.net Such computational insights help to rationalize the observed biological activities and provide a structural basis for SAR findings. The strong correlation often observed between these in silico predictions and in vitro experimental results validates the computational models and enhances their predictive power for designing future derivatives. nih.govimist.ma

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of synthesizing 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related derivatives hinges on the development of more efficient and environmentally benign methodologies. Traditional synthesis methods often require harsh reaction conditions, toxic reagents, and laborious purification steps, which can be time-consuming and generate significant waste. ingentaconnect.comnih.gov

Green chemistry approaches are at the forefront of this new direction. nanobioletters.com Techniques such as microwave-assisted organic synthesis (MAOS) and ultrasonication are being explored to synthesize thiadiazole derivatives. ingentaconnect.comnanobioletters.com These methods offer substantial advantages, including drastically reduced reaction times, improved product yields, and minimized side product formation. ingentaconnect.comnanobioletters.com For instance, research has shown that microwave irradiation can lead to yields of 85-90%, significantly higher than conventional methods. nanobioletters.com Another sustainable strategy involves one-pot syntheses that combine multiple reaction steps without isolating intermediates, thereby saving time, solvents, and resources. researchgate.net The use of polyphosphate ester (PPE) as a cyclizing agent, for example, allows for a one-pot reaction between thiosemicarbazides and carboxylic acids, avoiding toxic additives like POCl3 or SOCl2. researchgate.netnih.gov

Future investigations will likely focus on catalyst innovation, exploring novel, reusable, and non-toxic catalysts to drive the cyclization reactions that form the thiadiazole ring. nih.gov The use of green solvents, such as water or ionic liquids, is also a critical area of research to reduce the environmental footprint of these synthetic processes. nih.gov

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Thiadiazole (B1197879) Derivatives

| Methodology | Key Advantages | Reported Yields | Reaction Time | Sustainability Aspect |

|---|---|---|---|---|

| Conventional Heating | Well-established procedures | Variable, often moderate | Several hours to days | High energy consumption, potential for hazardous solvents |

| Microwave Irradiation | Rapid heating, reduced reaction time, higher yields | 75-90% nanobioletters.com | Minutes to a few hours nanobioletters.com | Energy efficient, reduces unwanted side products ingentaconnect.com |

| Ultrasonication | Enhanced reaction rates, improved yields | 75-80% nanobioletters.com | Shorter than conventional methods | Energy efficient, promotes reaction at lower temperatures nanobioletters.com |

Advanced Computational Design of Targeted Analogues

Computational chemistry and molecular modeling are indispensable tools for the rational design of novel this compound analogues with enhanced potency and selectivity. nih.gov These in-silico methods allow researchers to predict how modifications to the core structure will affect the compound's interaction with specific biological targets, thereby guiding synthetic efforts toward the most promising candidates. rsc.org

Molecular docking studies are crucial for visualizing and evaluating the binding of thiadiazole derivatives to the active sites of target proteins, such as kinases, enzymes, or receptors. nih.govrsc.org For example, docking simulations have been used to understand how N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide interacts with the Bcr-Abl protein kinase, a target in chronic myelogenous leukemia. nih.gov These studies can highlight key interactions like hydrogen bonds and hydrophobic contacts that are essential for biological activity. nih.gov

Structure-activity relationship (SAR) studies, which correlate chemical structure with biological activity, are fundamental to this design process. nih.govrsc.org By systematically altering substituents on the benzyl (B1604629) and phenyl rings of the parent compound, researchers can build robust SAR models. Computational tools can then be used to develop Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to predict the activity of new, unsynthesized compounds. nih.gov Future work will involve creating more sophisticated models that incorporate advanced molecular descriptors to improve predictive accuracy.

Deeper Mechanistic Investigations of Biological Action

While numerous biological activities have been reported for the 1,3,4-thiadiazole scaffold, a deeper understanding of the precise molecular and cellular mechanisms of action is required for translational success. nih.govtandfonline.com Future research must move beyond preliminary screening to elucidate the specific pathways and molecular targets modulated by this compound and its derivatives.

For instance, in the context of anticancer activity, it is crucial to identify the specific proteins that are inhibited. Thiadiazole derivatives have been shown to target a range of proteins involved in cancer progression, including carbonic anhydrases, histone deacetylases (HDACs), and various kinases like c-Src/Abl and VEGFR-2. nih.govresearchgate.netnih.gov Future studies should employ techniques such as proteomics and genetic profiling to identify direct binding partners and downstream signaling effects. Investigating the impact of these compounds on cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cells will provide further mechanistic insights. rsc.orgmdpi.com For example, studies have shown that certain thiadiazole derivatives can arrest the cell cycle at the G2/M or S phases and induce apoptosis by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. nih.gov

Understanding these mechanisms at a molecular level is critical for identifying biomarkers of response and for designing rational combination therapies.

Exploration of New Therapeutic Areas and Biological Targets

The structural versatility of the 1,3,4-thiadiazole core makes it a promising scaffold for discovering drugs for a wide array of diseases. nih.govjapsonline.com While significant research has focused on its anticancer and antimicrobial properties, future efforts should systematically explore its potential in other therapeutic areas. researchgate.netnih.govnih.gov

Emerging pharmacological potentials for thiadiazole derivatives include neuroprotective, antiviral, antidiabetic, and anti-inflammatory properties. nih.govtandfonline.com For example, their ability to inhibit acetylcholinesterase (AChE) suggests a potential application in managing neurodegenerative conditions like Alzheimer's disease. researchgate.net The scaffold has also been investigated for activity against viruses such as HIV and hepatitis B virus. mdpi.com

A key future direction is the identification of novel biological targets for this class of compounds. Target-based screening against a wide panel of enzymes and receptors could uncover previously unknown activities. The mesoionic character of the thiadiazole ring may allow it to cross biological membranes effectively and interact with a diverse range of protein targets. nih.govnih.gov This exploration could lead to the development of first-in-class medicines for diseases with unmet medical needs.

Table 2: Investigated and Potential Therapeutic Applications of 1,3,4-Thiadiazole Scaffolds

| Therapeutic Area | Specific Activity/Target | Status |

|---|---|---|

| Oncology | Kinase Inhibition (e.g., Bcr-Abl, VEGFR-2), Tubulin Polymerization Inhibition, HDAC Inhibition rsc.orgnih.govnih.gov | Extensively Researched |

| Infectious Diseases | Antibacterial, Antifungal, Antitubercular, Antiviral (HIV, HBV) mdpi.comjapsonline.comnih.gov | Extensively Researched |

| Neurology | Acetylcholinesterase (AChE) Inhibition, Anticonvulsant researchgate.netresearchgate.net | Emerging Research |

| Inflammation | Anti-inflammatory, Cyclooxygenase (COX) Inhibition researchgate.net | Investigated |

| Metabolic Disorders | Antidiabetic, Carbonic Anhydrase Inhibition (Diuretic) nih.govjapsonline.com | Investigated |

| Parasitic Diseases | Antileishmanial, Antimalarial nih.gov | Emerging Research |

Application of Artificial Intelligence and Machine Learning

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel thiadiazole derivatives. nih.govpremierscience.com These advanced computational techniques can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent through traditional analysis. mdpi.com

ML models, such as random forests and deep neural networks, can be trained to predict the bioactivity of new compounds based solely on their molecular structure. stanford.edunih.gov This allows for the rapid virtual screening of massive chemical libraries to prioritize a smaller, more manageable number of candidates for synthesis and laboratory testing, significantly accelerating the drug discovery pipeline. nih.govpremierscience.com These models can also predict other crucial properties, such as pharmacokinetics and potential toxicity, early in the design phase. researchgate.net

Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures optimized for activity against a specific biological target. By learning from existing data on active thiadiazole compounds, these algorithms can propose novel analogues of this compound with potentially superior properties. premierscience.com The application of AI and ML promises to make the process of compound design and activity prediction more efficient, cost-effective, and successful. nih.govresearchgate.net

Q & A

Q. What are the optimized synthetic routes for 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and carboxylic acids under acidic conditions. For example, a reflux reaction with POCl₃ (3 mol) at 90°C for 3 hours yields 74% of a structurally analogous thiadiazole derivative (III). Adjusting pH to 8-9 with ammonia precipitates the product, which is recrystallized from DMSO/water (2:1) . Catalysts like Mn(II) can enhance reaction efficiency by stabilizing intermediates during cyclization, as shown in analogous thiadiazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : Peaks at ~1595 cm⁻¹ (C=N stretching in thiadiazole ring) and ~696 cm⁻¹ (C-S-C vibration) confirm core structural features .

- ¹H-NMR : Aromatic protons appear at δ 7.04–7.42 ppm, while aliphatic protons (e.g., –CH₂– groups) resonate at δ 2.15–3.04 ppm in DMSO-d₆ .

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H···N) and planar geometry, with mean C–C bond deviations <0.003 Å .

Q. How can computational methods like DFT be applied to study this compound’s electronic structure?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict vibrational frequencies, aligning with experimental FT-IR data. For example, studies on analogous thiadiazoles show DFT-derived bond lengths and angles within 0.01 Å and 1° of X-ray data, respectively . HOMO-LUMO analysis can further elucidate reactivity and charge distribution for drug design .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of 1,3,4-thiadiazole derivatives?

Substituents on the benzyl or phenyl groups significantly modulate bioactivity. For instance:

- Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by increasing electrophilicity.

- Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve binding affinity in enzyme pockets .

A study on antitumor thiadiazoles showed IC₅₀ values correlating with substituent hydrophobicity and π-π stacking interactions .

Q. What methodological strategies resolve contradictions in spectral vs. computational data for this compound?

- Cross-validation : Compare experimental FT-IR peaks (e.g., C=N at 1595 cm⁻¹) with DFT-simulated vibrational modes .

- Sensitivity analysis : Vary computational parameters (e.g., basis sets) to assess their impact on predicted geometries. For example, B3LYP/6-311+G(d,p) often provides optimal agreement with crystallographic data .

- Error analysis : Discrepancies in NMR chemical shifts >0.5 ppm may indicate solvent effects or conformational flexibility, requiring MD simulations for resolution .

Q. How can factorial design optimize the synthesis of this compound?

A three-factor, two-level factorial design can optimize yield by testing variables:

Temperature (80–100°C),

Catalyst loading (0.5–1.5 mol%),

Reaction time (2–4 hours).

Statistical tools like ANOVA identify significant factors, while response surface methodology (RSM) pinpoints optimal conditions . For analogous compounds, this approach reduced side-product formation by 20% .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Polymorphism : Slow evaporation from acetone at 296 K yields single crystals suitable for X-ray analysis .

- Disorder : High-resolution data (R factor <0.04) and restrained refinement resolve positional disorder in aromatic rings .

- Solvent inclusion : Use low-polarity solvents (e.g., toluene) to minimize lattice distortions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products